molecular formula C19H23ClN4O5S2 B11412169 5-chloranyl-2-ethylsulfonyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyrimidine-4-carboxamide

5-chloranyl-2-ethylsulfonyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyrimidine-4-carboxamide

Cat. No.: B11412169
M. Wt: 487.0 g/mol
InChI Key: REMLTJGOONPABB-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethanesulfonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, ethanesulfonyl, and carboxamide groups, as well as a phenyl ring substituted with a sulfonyl group and a methylpiperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethanesulfonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the chloro and ethanesulfonyl groups, and subsequent coupling with the phenyl and piperidine moieties. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The chloro and ethanesulfonyl groups can be introduced through halogenation and sulfonylation reactions, respectively.

    Coupling Reactions: The final step involves coupling the pyrimidine intermediate with the phenyl and piperidine moieties using reagents such as palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethanesulfonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

5-Chloro-2-(ethanesulfonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(ethanesulfonyl)-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
  • 5-Chloro-2-(ethanesulfonyl)-N-(4-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Uniqueness

5-Chloro-2-(ethanesulfonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C19H23ClN4O5S2

Molecular Weight

487.0 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H23ClN4O5S2/c1-3-30(26,27)19-21-12-16(20)17(23-19)18(25)22-14-4-6-15(7-5-14)31(28,29)24-10-8-13(2)9-11-24/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,25)

InChI Key

REMLTJGOONPABB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)Cl

Origin of Product

United States

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